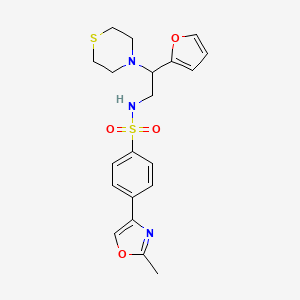

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiomorpholinoethyl side chain substituted with a furan-2-yl group and a 2-methyloxazol-4-yl moiety at the para position of the benzene ring. The thiomorpholine group enhances solubility and bioavailability due to its sulfur atom and polar amine functionality, while the oxazole and furan heterocycles contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-15-22-18(14-27-15)16-4-6-17(7-5-16)29(24,25)21-13-19(20-3-2-10-26-20)23-8-11-28-12-9-23/h2-7,10,14,19,21H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXVILJSKQRQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It includes a furan ring, a thiomorpholine group, and a methyloxazole moiety, which contribute to its unique biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

Studies have shown that compounds containing furan and sulfonamide groups exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial folate synthesis, which is essential for bacterial growth and replication. The presence of the furan ring may enhance this activity through increased lipophilicity, allowing better membrane penetration. -

Anticancer Properties

Research indicates that similar sulfonamide derivatives can act as inhibitors of various kinases involved in cancer pathways. These compounds may induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies. -

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds with thiomorpholine structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group can inhibit the enzyme dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as ITK and BTK, which are involved in signaling pathways critical for cell proliferation and survival.

- Modulation of Reactive Oxygen Species (ROS) : The furan moiety can participate in redox reactions, potentially leading to increased oxidative stress in target cells.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cell lines were determined:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogous benzenesulfonamides from literature:

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide?

- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and catalyst selection. For example, furan and thiomorpholine moieties are typically introduced via nucleophilic substitution or coupling reactions, while the sulfonamide group is formed through sulfonation followed by amidation . Key steps include:

- Step 1 : Activation of the furan ring using oxidizing agents (e.g., KMnO₄) to enable coupling with thiomorpholine .

- Step 2 : Sulfonylation of the benzene ring under anhydrous conditions to avoid hydrolysis .

- Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity.

Monitoring intermediates with NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) at each stage is essential to confirm structural integrity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm, thiomorpholine protons at δ 2.8–3.5 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and furan C-O-C vibrations at ~1015 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Match experimental m/z values to theoretical molecular formulas (e.g., C₁₉H₂₂N₃O₄S₂) within 3 ppm error .

Q. What initial biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase) . Use:

- Dose-response curves (IC₅₀ determination) at 0.1–100 µM concentrations.

- Negative controls : Compare with known inhibitors (e.g., acetazolamide) and solvent-only samples.

Parallel cytotoxicity assays (MTT or resazurin-based) in HEK-293 or HepG2 cells ensure selectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactive sites . Pair with Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) to study:

- Binding modes : Docking into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .

- Solvent effects : Simulate aqueous vs. lipid bilayer environments to explain discrepancies in in vitro vs. cell-based assays .

Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What strategies address conflicting crystallographic data between this compound and its analogs?

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

- Methodological Answer : Implement scaffold-hopping : Replace the 2-methyloxazole with bioisosteres (e.g., 1,2,4-oxadiazole) to modulate lipophilicity (clogP) . SAR-guided modifications :

- Electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance sulfonamide acidity (pKa ~6.5–7.5) for improved target binding .

- PEGylation of the thiomorpholine nitrogen to increase solubility and reduce plasma protein binding .

Validate using SPR (Surface Plasmon Resonance) for real-time binding kinetics (KD, kon/koff) .

Q. What advanced techniques elucidate electronic interactions between the furan and sulfonamide moieties?

- Charge transfer transitions : Identify λmax shifts (e.g., 250→280 nm) in different solvents (ε calculated via Beer-Lambert law).

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation between furan’s oxygen lone pairs and sulfonamide’s σ* orbitals .

Correlate with cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.